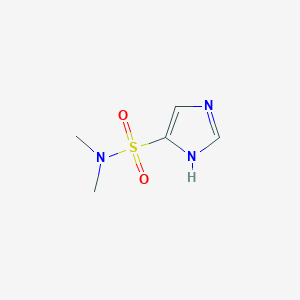

N,N-dimethyl-1H-imidazole-4-sulfonamide

Vue d'ensemble

Description

N,N-Dimethyl-1H-imidazole-4-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S. It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with imidazole as the starting material.

Reaction Steps: The imidazole undergoes sulfonation to introduce the sulfonamide group. This is followed by N-methylation to add the N,N-dimethyl groups.

Conditions: The reactions are usually carried out under acidic conditions, with reagents such as sulfuric acid for sulfonation and methylating agents like dimethyl sulfate or methyl iodide for N-methylation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Different functionalized derivatives based on the substituents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Agents

N,N-Dimethyl-1H-imidazole-4-sulfonamide serves as a lead compound in the development of new antimicrobial agents. Its structural properties allow for modifications that enhance biological activity against various pathogens. For example, derivatives of this compound have shown promising results in inhibiting bacterial growth, making them candidates for antibiotic development.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, which can be leveraged to design inhibitors for specific biological targets. This characteristic is crucial in drug development, particularly for conditions that require precise enzyme modulation.

Chemical Synthesis

Catalysis

The compound is utilized as a catalyst in various chemical reactions, including the synthesis of amines and phosphines. Its ability to facilitate these reactions efficiently makes it valuable in industrial applications where rapid and effective chemical transformations are required .

Building Block for Synthesis

this compound acts as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is involved in producing antibiotics and anti-inflammatory drugs, showcasing its utility as a building block in medicinal chemistry .

Agricultural Applications

Herbicides

This compound is pivotal in developing herbicides like fumaramides, which are used to control weed populations effectively. Its role as a precursor in synthesizing these agrochemicals highlights its significance in agricultural chemistry .

Fungicides

this compound shares structural similarities with fungicides such as cyazofamid, which inhibit mitochondrial respiration in fungi. Understanding the structure-activity relationship of this compound can lead to the design of more effective fungicides.

Material Science

Polymer Production

The compound is involved in synthesizing polymers, particularly elastomers, which are used extensively in manufacturing tires, coatings, and adhesives. The elasticity provided by these polymers makes them suitable for various applications across industries .

Surfactants and Dyes

this compound is also used in producing surfactants that lower water's surface tension, enhancing its mixing capabilities with other substances. Additionally, it plays a role in synthesizing dyes and pigments used in textiles and plastics .

Case Studies

Mécanisme D'action

The mechanism by which N,N-dimethyl-1H-imidazole-4-sulfonamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and affect their activity by binding to active sites or altering their conformation. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-1H-imidazole-4-sulfonamide is similar to other imidazole derivatives, such as:

Imidazole-1-sulfonamide

1H-Imidazole-1-sulfonic acid

N-Methylimidazole-4-sulfonamide

Uniqueness: Unlike some of its analogs, this compound has two methyl groups on the nitrogen atom, which can influence its reactivity and binding properties, making it unique in its applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Activité Biologique

N,N-Dimethyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features an imidazole ring substituted with two methyl groups and a sulfonamide group. This unique structure enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study assessing the antibacterial efficacy of related sulfonamide compounds, this compound demonstrated promising results, particularly with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (mg/mL) | Comparison Antibiotic | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.05 | Amoxicillin | 0.25 |

| Escherichia coli | 0.10 | Kanamycin | >0.5 |

| Bacillus subtilis | 0.05 | Amoxicillin | 0.25 |

Anticancer Potential

This compound has also been explored for its anticancer properties . Studies indicate that imidazole derivatives can interact with cellular targets involved in cancer progression. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells, with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of enzymes involved in bacterial growth and cancer cell proliferation.

- Binding Affinity : Interaction studies suggest that this compound can bind to various biological targets, potentially altering their function and leading to therapeutic effects.

Case Studies and Research Findings

- Antibacterial Evaluation : A study synthesized several novel sulfonamide derivatives, including this compound, and evaluated their antibacterial activities against standard strains using microbroth dilution assays. The results indicated that most compounds exhibited significant antibacterial properties, with some outperforming traditional antibiotics .

- Cytotoxicity Studies : In vitro studies demonstrated that this compound had selective cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

N,N-dimethyl-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUFCZMUMBMNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.